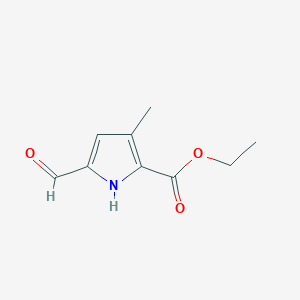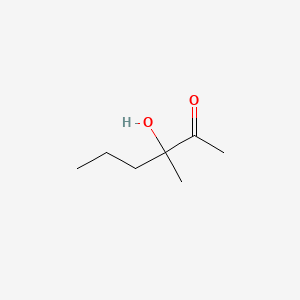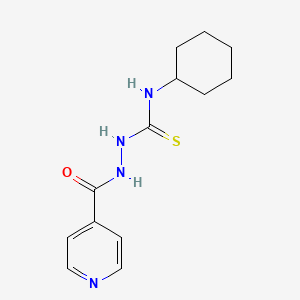![molecular formula C11H23BrO3Si B3050506 3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate CAS No. 265119-86-6](/img/structure/B3050506.png)
3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate
Descripción general
Descripción
3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate is a chemical compound with the molecular formula C13H27BrO5Si. It is a colorless to pale yellow liquid with low volatility and solubility. This compound is often used as a crosslinking agent or modifier in various industrial applications, including sealants, adhesives, paints, and coatings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropanoyl chloride with ethoxy(dimethyl)silane under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The compound is then purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ethoxy(dimethyl)silyl group can be hydrolyzed under acidic or basic conditions to form silanols.
Condensation Reactions: The compound can participate in condensation reactions with other silanes to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Condensation Reactions: Catalysts such as tin or titanium compounds are often used to facilitate the formation of siloxane bonds.
Major Products Formed
Substitution Reactions: New compounds with different functional groups replacing the bromine atom.
Hydrolysis: Silanols and other hydrolyzed products.
Condensation Reactions: Siloxane polymers and oligomers.
Aplicaciones Científicas De Investigación
3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and resins.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Mecanismo De Acción
The mechanism of action of 3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate involves its ability to form covalent bonds with various substrates. The ethoxy(dimethyl)silyl group can react with hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it an effective crosslinking agent, enhancing the mechanical properties and stability of materials .
Comparación Con Compuestos Similares
Similar Compounds
3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate: Similar structure but with triethoxysilyl group instead of ethoxy(dimethyl)silyl.
2-Bromo-2-methylpropanoic Acid 3-(Triethoxysilyl)propyl Ester: Another similar compound with a triethoxysilyl group.
Uniqueness
3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate is unique due to its ethoxy(dimethyl)silyl group, which provides distinct reactivity and properties compared to compounds with triethoxysilyl groups. This difference can influence the compound’s solubility, reactivity, and the types of materials it can modify .
Propiedades
IUPAC Name |
3-[ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrO3Si/c1-6-15-16(4,5)9-7-8-14-10(13)11(2,3)12/h6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEHHEMQMQMAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCOC(=O)C(C)(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692833 | |
| Record name | 3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265119-86-6 | |
| Record name | 3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


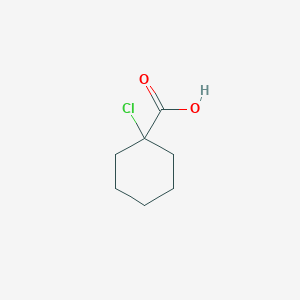
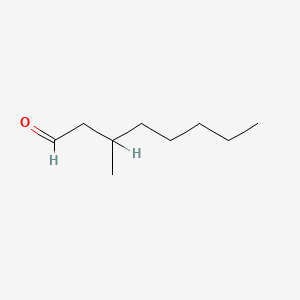
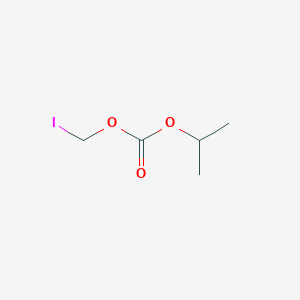


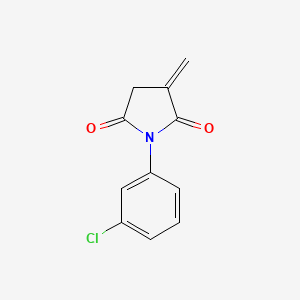
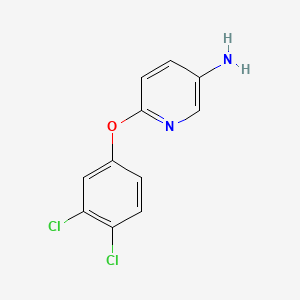


![Pyrido[3,2-g]quinoline](/img/structure/B3050440.png)
![2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3050441.png)
